3-Bromo-6-chloroquinoline-8-carboxylic acid

描述

Molecular Architecture and Crystallographic Analysis

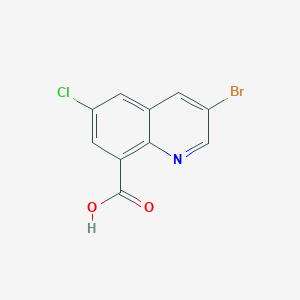

This compound exhibits a complex molecular architecture characterized by a fused bicyclic quinoline ring system with three distinct functional substituents. The molecular formula C₁₀H₅BrClNO₂ indicates a highly substituted aromatic heterocycle with a molecular mass of 286.51 grams per mole. The compound's structural representation can be described through its International Chemical Identifier (InChI): InChI=1S/C10H5BrClNO2/c11-6-1-5-2-7(12)3-8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15), which provides a standardized method for representing the molecular connectivity.

The quinoline ring system serves as the structural foundation, consisting of a benzene ring fused to a pyridine ring. Within this framework, the bromine atom occupies position 3, while the chlorine atom is positioned at carbon 6, and the carboxylic acid group is attached at position 8. This substitution pattern creates a unique electronic environment that influences both the compound's reactivity and intermolecular interactions.

Crystallographic analysis of related quinoline derivatives provides insight into the expected solid-state behavior of this compound. X-ray crystallography studies of similar compounds reveal that halogenated quinolines typically adopt planar conformations with minimal deviation from the aromatic plane. The presence of both bromine and chlorine substituents is expected to introduce significant electronic effects through their electron-withdrawing properties, which can influence crystal packing arrangements through halogen bonding interactions.

For related quinoline-8-carboxylic acid derivatives, crystal structures demonstrate that the carboxylic acid group typically adopts a coplanar arrangement with the quinoline ring system, facilitating intramolecular hydrogen bonding and contributing to structural stability. The crystallographic parameters for similar compounds show typical carbon-carbon bond lengths ranging from 1.371 to 1.429 Angstroms within the aromatic framework. The presence of halogen substituents introduces bond length variations, with carbon-halogen bonds typically measuring approximately 1.76 Angstroms for carbon-chlorine bonds and 1.94 Angstroms for carbon-bromine bonds.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound reveals distinctive spectral features that confirm its molecular structure and electronic properties. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's molecular framework through both proton (¹H) and carbon-13 (¹³C) analyses.

In proton nuclear magnetic resonance spectroscopy, related 6-chloroquinoline derivatives exhibit characteristic aromatic signals in the 7.2-8.9 parts per million region. The chemical shifts for quinoline protons typically appear as follows: the proton at position 2 resonates around 8.9 parts per million due to its proximity to the electronegative nitrogen atom, while aromatic protons in the benzene ring portion appear between 7.2-7.8 parts per million. The presence of electron-withdrawing halogen substituents causes downfield shifts in adjacent proton signals due to deshielding effects.

Carbon-13 nuclear magnetic resonance analysis of similar quinoline derivatives demonstrates distinct chemical shift patterns for the aromatic carbon framework. The quaternary carbons bearing halogen substituents typically exhibit characteristic chemical shifts: carbon atoms bonded to chlorine appear around 132-146 parts per million, while those bonded to bromine show similar patterns with slight variations due to the different electronegativity of bromine compared to chlorine. The carboxylic acid carbon in position 8 is expected to resonate around 170 parts per million, consistent with carbonyl carbon chemical shifts in aromatic carboxylic acids.

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of key functional groups. The carboxylic acid functionality exhibits distinctive absorption bands: the hydroxyl (O-H) stretch typically appears as a broad absorption between 2500-3300 wavenumbers, while the carbonyl (C=O) stretch occurs around 1680-1720 wavenumbers. Related quinoline derivatives show aromatic carbon-carbon stretching vibrations between 1400-1600 wavenumbers, with carbon-nitrogen stretching modes appearing around 1350-1450 wavenumbers.

Halogen-specific vibrational modes provide additional structural confirmation. Carbon-chlorine stretching vibrations in related compounds appear between 600-800 wavenumbers, while carbon-bromine stretches typically occur in the 500-700 wavenumber range. The specific frequencies depend on the local electronic environment and substitution pattern around the halogen atoms.

Ultraviolet-visible spectroscopy of quinoline derivatives typically shows characteristic absorption patterns reflecting the extended aromatic π-system. The quinoline chromophore exhibits primary absorption bands in the 250-350 nanometer region, with fine structure arising from vibronic transitions. The presence of electron-withdrawing substituents like bromine and chlorine can cause bathochromic shifts in the absorption maxima due to stabilization of the excited state through resonance effects.

Thermochemical Properties and Stability Analysis

The thermochemical properties of this compound are influenced by its molecular structure, particularly the presence of multiple electronegative substituents and the aromatic quinoline framework. Related quinoline-8-carboxylic acid derivatives typically exhibit high thermal stability due to the robust aromatic ring system, with decomposition temperatures often exceeding 250 degrees Celsius.

Melting point data for structurally related compounds provides insight into the expected thermal behavior. 6-Chloroquinoline-8-carboxylic acid, which lacks the bromine substituent, exhibits a melting point of 220-222 degrees Celsius. The additional bromine substituent in this compound is expected to influence the melting point through increased molecular weight and potential changes in crystal packing efficiency.

Thermal stability analysis of halogenated quinoline derivatives indicates that these compounds generally maintain structural integrity under moderate heating conditions. The presence of the carboxylic acid group introduces a potential thermal decomposition pathway through decarboxylation, particularly at elevated temperatures above 300 degrees Celsius. However, the electron-withdrawing effects of the halogen substituents may stabilize the carboxylic acid group by reducing electron density at the carbonyl carbon.

The predicted density of related compounds suggests that this compound likely exhibits a density around 1.4-1.5 grams per cubic centimeter, based on calculations for similar halogenated quinoline derivatives. This relatively high density reflects the presence of heavy halogen atoms and the compact aromatic ring system.

Boiling point estimations for related compounds indicate that this compound would likely exhibit a high boiling point, potentially exceeding 350 degrees Celsius under standard atmospheric pressure conditions. The multiple polar substituents and potential for intermolecular hydrogen bonding through the carboxylic acid group contribute to elevated boiling points compared to unsubstituted quinoline derivatives.

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of this compound are determined by the interplay between its polar carboxylic acid functionality and the hydrophobic aromatic quinoline framework, modified by the presence of halogen substituents. Related quinoline-8-carboxylic acid derivatives typically exhibit limited solubility in water due to their predominantly aromatic character, with solubility enhanced by the presence of the ionizable carboxylic acid group.

In aqueous media, the compound's solubility is expected to be pH-dependent due to the carboxylic acid functionality. At physiological pH values (around 7.4), partial ionization of the carboxylic acid group would increase water solubility compared to the neutral form. The predicted pKa value for related quinoline-8-carboxylic acids suggests that significant ionization occurs above pH 3-4, leading to enhanced aqueous solubility under basic conditions.

Solubility studies of structurally related compounds indicate moderate solubility in polar organic solvents. 6-Chloroquinoline-8-carboxylic acid shows slight solubility in acetonitrile and dimethyl sulfoxide, suggesting that this compound would exhibit similar behavior in these solvents. The additional bromine substituent may slightly reduce solubility in polar solvents due to increased molecular size and hydrophobic character.

In nonpolar organic solvents such as hexane or benzene, the compound is expected to exhibit very limited solubility due to the polar carboxylic acid group and the overall molecular polarity. However, solubility in moderately polar solvents like ethyl acetate or dichloromethane may be more favorable, allowing for potential applications in organic synthesis and purification procedures.

The presence of both bromine and chlorine substituents introduces unique solubility characteristics through potential halogen bonding interactions with appropriate solvents. These interactions can influence dissolution behavior in halogenated solvents and may affect the compound's behavior in mixed solvent systems commonly used in analytical and preparative chemistry.

Acid-Base Characteristics and pKa Determination

The acid-base properties of this compound are governed by two ionizable centers: the carboxylic acid group at position 8 and the quinoline nitrogen atom. The carboxylic acid functionality serves as the primary acidic site, while the quinoline nitrogen can accept protons under sufficiently acidic conditions.

Computational predictions for related quinoline-8-carboxylic acid derivatives suggest a pKa value around -2.78 for the carboxylic acid group. This relatively low pKa value reflects the electron-withdrawing effects of the aromatic quinoline system, which stabilizes the conjugate base through resonance delocalization. The presence of additional electron-withdrawing substituents (bromine and chlorine) at positions 3 and 6 is expected to further decrease the pKa value by enhancing the acidity of the carboxylic acid group.

The quinoline nitrogen atom exhibits basic properties, with the ability to accept protons under acidic conditions. For unsubstituted quinoline, the pKa of the conjugate acid (quinolinium ion) is approximately 4.9. However, the electron-withdrawing effects of the halogen substituents and the carboxylic acid group in this compound are expected to significantly reduce the basicity of the quinoline nitrogen, resulting in a lower pKa value for the quinolinium conjugate acid.

The amphoteric nature of the compound, possessing both acidic and basic sites, creates interesting pH-dependent speciation behavior. At very low pH values (below 0), both the carboxylic acid and quinoline nitrogen would be protonated, creating a positively charged species. As pH increases, the carboxylic acid deprotonates first due to its much lower pKa, followed by deprotonation of the quinolinium ion at higher pH values.

Titration studies of related compounds demonstrate characteristic titration curves with well-defined equivalence points corresponding to each ionization step. The influence of halogen substituents on the electronic environment of both ionizable groups creates unique acid-base behavior that differs from simpler quinoline derivatives, with implications for the compound's behavior in biological systems and analytical applications.

The pH-dependent charge distribution affects the compound's interaction with biological membranes, protein binding sites, and chromatographic stationary phases. Understanding these acid-base characteristics is crucial for optimizing analytical methods, predicting bioavailability, and designing appropriate formulation strategies for potential pharmaceutical applications.

属性

IUPAC Name |

3-bromo-6-chloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-6-1-5-2-7(12)3-8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEMCPLCSXGKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855908 | |

| Record name | 3-Bromo-6-chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860206-90-2 | |

| Record name | 8-Quinolinecarboxylic acid, 3-bromo-6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860206-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of Bromo- and Chloro-substituted Quinoline Intermediates

A key step involves the preparation of halogenated quinoline intermediates such as 6-bromo-4-chloroquinoline or related positional isomers. One efficient method involves:

- Starting from 4-bromaniline as the precursor.

- Reaction with ethyl propiolate under nitrogen or inert atmosphere at 30–50 °C in methanol to form 3-(4-bromaniline) ethyl acrylate.

- Cyclization of this acrylate in diphenyl ether at 200–220 °C to yield 6-bromoquinoline-4(1H)-one.

- Subsequent chlorination using phosphorus trichloride and toluene under reflux to convert the quinoline-4-one to 6-bromo-4-chloroquinoline (yield ~70% or higher).

This three-step sequence is noted for its operational simplicity, environmental friendliness, and industrial scalability, with overall yields exceeding 70%, significantly improving over previous methods (which had yields of 26–42%).

Introduction of the Carboxylic Acid Group at the 8-Position

Oxidation of Methyl Groups to Formyl Chlorides and Carboxylic Acids

A common approach to functionalize the 8-position involves:

- Starting from 7-bromo-8-toluquinoline or analogous methyl-substituted quinolines.

- Chlorination under irradiation with a tungsten-iodine lamp in the presence of phosphorus trichloride and chlorine gas at elevated temperatures (105–150 °C) for extended periods (36–60 hours) to convert methyl groups to trichloromethyl intermediates.

- Subsequent hydrolysis or controlled reaction with ice water at low temperatures (0–2 °C) over 28–48 hours to yield formyl chlorides or carboxylic acids with high purity (up to 98%) and yields around 70–92%.

This method is adaptable to various halogenated quinolines, including 4-bromo-7-chloro, 7-bromo, 6-fluoro, and 2-bromo derivatives, indicating its versatility for preparing 8-carboxylic acid derivatives.

Alternative Route via Cyanogen Intermediates

A different synthetic route involves:

- Oxidation of 3-bromo-6-chloropyridine with carbamide peroxide and trifluoroacetic anhydride in chloroform at 10 °C to form 3-bromo-6-chloropyridine oxynitride (yield ~68.6%).

- Reaction of this oxynitride with trimethylsilyl cyanide and triethylamine under reflux to form 3-bromo-6-chloropyridine-2-cyanogen.

- Hydrolysis of the cyanogen intermediate in 90–98% sulfuric acid at 140–180 °C for 2.5–4 hours to yield 3-bromo-6-chloropyridine-2-formic acid.

Though this method is described for pyridine derivatives, the approach is relevant for analogous quinoline carboxylic acid synthesis, particularly for introducing carboxyl groups via cyanogen intermediates.

Summary Data Table of Key Preparation Steps

| Step | Starting Material / Intermediate | Reagents/Conditions | Product / Intermediate | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Bromaniline + ethyl propiolate | Methanol, N2, 30–50 °C | 3-(4-bromaniline) ethyl acrylate | Not specified | - | Initial acrylate formation |

| 2 | 3-(4-bromaniline) ethyl acrylate | Diphenyl ether, 200–220 °C, 2 h | 6-Bromoquinoline-4(1H)-one | 77 | - | Cyclization step |

| 3 | 6-Bromoquinoline-4(1H)-one | Phosphorus trichloride, toluene, reflux | 6-Bromo-4-chloroquinoline | ~70 | - | Chlorination to chloroquinoline |

| 4 | 7-Bromo-8-toluquinoline | PCl3, Cl2, tungsten-iodine lamp, 105–150 °C, 36–60 h | 7-Bromo-8-(trichloromethyl) quinoline | 70–94 | 90–97 | Halogenation and oxidation |

| 5 | 7-Bromo-8-(trichloromethyl) quinoline | Ice water, 0–2 °C, 28–48 h | 7-Bromoquinoline-8-formyl chloride / acid | 92–98 | 96–98 | Hydrolysis to carboxylic acid |

| 6 | 3-Bromo-6-chloropyridine | Carbamide peroxide, TFAA, chloroform, 10 °C, 10 h | 3-Bromo-6-chloropyridine oxynitride | 68.6 | - | Oxidation step |

| 7 | 3-Bromo-6-chloropyridine oxynitride | TMSCN, TEA, reflux, 10 h | 3-Bromo-6-chloropyridine-2-cyanogen | Not specified | - | Cyanogen introduction |

| 8 | 3-Bromo-6-chloropyridine-2-cyanogen | H2SO4 (90–98%), 140–180 °C, 2.5–4 h | 3-Bromo-6-chloropyridine-2-formic acid | Not specified | - | Hydrolysis to formic acid |

Research Findings and Analysis

- The halogenation and oxidation steps require precise temperature control and extended reaction times to achieve high yields and purity.

- Use of phosphorus trichloride and chlorine gas under irradiation is effective for converting methyl groups to trichloromethyl intermediates, which are key precursors for carboxylic acid formation.

- Hydrolysis at low temperatures with ice water or under acidic conditions (sulfuric acid) converts intermediates to the desired carboxylic acid.

- The cyanogen intermediate route offers an alternative, especially for pyridine analogs, with well-defined oxidation and hydrolysis steps.

- The three-step synthesis from 4-bromaniline to bromo-chloroquinoline core is scalable and environmentally friendly, suitable for industrial production.

化学反应分析

Types of Reactions: 3-Bromo-6-chloroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of 3-Bromo-6-chloroquinoline-8-carboxylic acid exhibit significant antimicrobial properties against various bacterial and fungal strains. Structure-activity relationship (SAR) studies have shown that modifications to the functional groups can enhance antimicrobial efficacy. For example:

- Efficacy against Resistant Strains : Certain derivatives have demonstrated potent activity against resistant bacterial strains, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have indicated that it effectively reduces tumor growth in various cancer models, including ovarian cancer. Notable findings include:

- Inhibition Rates : Studies using xenograft models reported tumor growth inhibition rates as high as 70% when treated with related quinoline derivatives .

- Cell Line Studies : Specific derivatives have shown lower GI50 values against cancer cell lines such as MCF-7 and K562, indicating potent anticancer activity .

Case Studies

-

Anticancer Efficacy :

- A study focused on quinoline derivatives as inhibitors of protein kinase CK2 found enhanced anticancer activity with specific modifications to the structure.

- Reported IC50 values indicated potent growth inhibition in various cancer cell lines.

-

Antimicrobial Properties :

- An investigation assessed the antimicrobial efficacy of quinoline derivatives, revealing that specific substitutions significantly improved activity against resistant strains.

Industrial Applications

This compound is also utilized in industrial applications due to its unique structural properties:

Dyes and Catalysts

The compound serves as a precursor for developing dyes and catalysts that require specific functional groups for enhanced performance. Its ability to undergo substitution reactions allows for the creation of tailored compounds for industrial use.

Material Science

In materials science, this compound is explored for its potential use in creating advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

作用机制

The mechanism of action of 3-Bromo-6-chloroquinoline-8-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function . In cancer research, it is studied for its ability to interfere with DNA synthesis and cell division , leading to the inhibition of tumor growth .

相似化合物的比较

Substituent Positioning and Electronic Effects

The positions and nature of substituents significantly influence chemical reactivity and biological activity. Below is a comparative overview:

Key Observations :

- Electron-Withdrawing vs. Donating Groups: The nitro group in 3-Bromo-8-chloro-6-nitroquinoline significantly reduces electron density compared to the carboxylic acid group in the target compound, affecting reactivity in nucleophilic substitution reactions.

- Heterocycle Core: Pyridine derivatives (e.g., 3-Bromo-6-chloro-2-pyridinecarboxylic acid ) lack the fused benzene ring of quinolines, reducing π-π stacking interactions in biological systems.

Solubility and Physicochemical Properties

生物活性

3-Bromo-6-chloroquinoline-8-carboxylic acid is a heterocyclic compound with the molecular formula CHBrClNO and a molecular weight of 286.51 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

The compound features a quinoline structure, which is known for its diverse biological activities. The presence of both bromine and chlorine atoms, along with a carboxylic acid group, enhances its reactivity and makes it a valuable intermediate for various synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to their active sites, thereby blocking essential functions like DNA synthesis and cell division, which are critical in tumor growth inhibition.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. The structure-activity relationship (SAR) studies have demonstrated that modifications in the functional groups can enhance the antimicrobial efficacy of these derivatives .

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have indicated that it can effectively reduce tumor growth in various cancer models, including ovarian cancer. For instance, studies involving xenograft models have reported tumor growth inhibition rates as high as 70% when treated with related quinoline derivatives .

Case Studies

- Anticancer Efficacy : A study focused on the development of quinoline derivatives as inhibitors of protein kinase CK2 found that certain modifications led to enhanced anticancer activity. The study reported IC values indicating potent growth inhibition in cancer cell lines .

- Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. The results showed that specific substitutions on the quinoline ring significantly improved activity against resistant bacterial strains .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound | Structure Characteristics | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Bromine and chlorine substitutions; carboxylic acid group | Moderate | High |

| 6-Bromo-8-chloroquinoline | Lacks carboxylic acid group | Low | Moderate |

| 8-Bromoquinoline-3-carboxylic acid | Different substitution pattern | Moderate | Low |

常见问题

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。